2-(5-Bromopyridin-3-yl)oxazole
Overview
Description
“2-(5-Bromopyridin-3-yl)oxazole” is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 5-Bromopicolinaldehyde with TosMIC and K2CO3 in methanol, providing a yield of 90% .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5BrN2O/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h1-5H . This indicates that the molecule contains one bromine atom, one oxygen atom, two nitrogen atoms, and eight carbon atoms.Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 225.04 .Scientific Research Applications
Antibacterial Agents Development
Oxazolidinones are highlighted as a promising class of antibacterial agents, focusing on improving safety profiles and antibacterial spectrum. The introduction of 1,2,3-triazoles as a replacement for conventional functionalities in oxazolidinones, such as those involving bromo substituents, showcases innovative strategies to reduce undesired effects like monoamine oxidase A inhibition. This direction holds potential for developing safer antibacterial therapies (F. Reck et al., 2005).
Advances in Synthesis Methods
The flexible synthesis of highly functionalized 4-aminooxazoles through gold-catalyzed intermolecular reactions represents a significant advancement. This method enables the creation of complex oxazole structures, crucial for bioactive materials, demonstrating the versatility and innovation in synthesizing oxazole derivatives (Andrew D. Gillie et al., 2016).
Prion Disease Therapeutics
2-Aminothiazoles are identified as promising leads for prion diseases, underscoring the importance of exploring oxazole derivatives for neurodegenerative conditions. The synthesis and optimization of these compounds, aiming to achieve high brain concentrations and oral bioavailability, indicate a strategic approach towards developing effective treatments for such challenging diseases (Alejandra Gallardo-Godoy et al., 2011).
Chemical Structure and Biological Activity Analysis
Investigations into the chemical structure and predicted biological activity of various oxazole derivatives offer insights into their potential applications across antimicrobial, antioxidant, and possibly antitumor fields. This research emphasizes the correlation between structure and function, guiding the design of new compounds with desired biological activities (O. Bigdan, 2021).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of 2-oxo-6-phenylpyridin-3-carbonitriles and their derivatives underscore the antimicrobial and antioxidant potentials of oxazole derivatives. Such studies highlight the multifaceted applications of oxazoles in addressing microbial resistance and oxidative stress, contributing to the development of new therapeutic agents (A. R. Saundane et al., 2016).
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAIPNFWVDIVCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730983 | |
Record name | 3-Bromo-5-(1,3-oxazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342600-96-8 | |
Record name | 3-Bromo-5-(1,3-oxazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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